3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Acylation of Azaindoles : Zhang et al. (2002) explored conditions for attaching acyl chlorides, including benzoyl chloride, to azaindoles. They achieved best results using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002).
Synthesis of Aromatic Acid Chlorides : Rondestvedt (1976) discussed a method to yield aroyl chloride and thionyl chloride in high yields. This study provides insights into the industrial synthesis of aromatic acids, including the use of benzoyl chloride (Rondestvedt, 1976).
Ortho Effect in Solvolyses of Dichlorobenzoyl Chlorides : Park & Kevill (2012) studied the influence of substituents on the kinetics of benzoyl chloride solvolyses, offering an understanding of reaction mechanisms in the presence of dichlorobenzyl groups (Park & Kevill, 2012).
Conversion of Benzyl Galactopyranoside into Benzoate : Chittenden & Buchanan (1969) described the benzoylation of benzyl galactopyranoside with benzoyl chloride, highlighting its utility in carbohydrate chemistry (Chittenden & Buchanan, 1969).
Kinetics of Pyridine Catalyzed Reactions : Chang & Jwo (2000) investigated the reaction kinetics of dichlorobenzoyl chlorides in the presence of pyridine, which is pertinent to understanding catalyzed substitution reactions (Chang & Jwo, 2000).
Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride : Xiao-rui (2006) discussed the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through a process involving bromination, carboxylation, and chlorination (Xiao-rui, 2006).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUMUXWAUDNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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